3-(Chloromethyl)-1-(difluoromethyl)-1H-pyrazole

Beschreibung

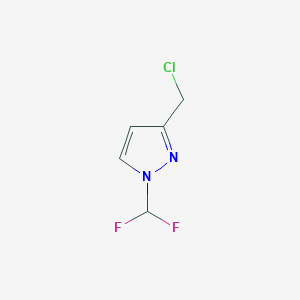

3-(Chloromethyl)-1-(difluoromethyl)-1H-pyrazole (CAS 1260659-01-5) is a pyrazole derivative with the molecular formula C₅H₅ClF₂N₂ and a molecular weight of 166.56 g/mol. Its structure features a chloromethyl (-CH₂Cl) group at the 3-position and a difluoromethyl (-CF₂H) group at the 1-position of the pyrazole ring. This combination of halogen and fluorine substituents enhances its reactivity and stability, making it a versatile intermediate in pharmaceutical and agrochemical synthesis. Storage conditions typically recommend an inert atmosphere at 2–8°C due to its sensitivity to moisture and heat .

Eigenschaften

IUPAC Name |

3-(chloromethyl)-1-(difluoromethyl)pyrazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H5ClF2N2/c6-3-4-1-2-10(9-4)5(7)8/h1-2,5H,3H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ISICYNAOHDPNEQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN(N=C1CCl)C(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H5ClF2N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID701243678 | |

| Record name | 3-(Chloromethyl)-1-(difluoromethyl)-1H-pyrazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701243678 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

166.55 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1260659-01-5 | |

| Record name | 3-(Chloromethyl)-1-(difluoromethyl)-1H-pyrazole | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1260659-01-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-(Chloromethyl)-1-(difluoromethyl)-1H-pyrazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701243678 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Vorbereitungsmethoden

Summary Table of Preparation Methods

| Method | Key Starting Materials | Reaction Type | Yield (%) | Purity (%) | Advantages | Challenges |

|---|---|---|---|---|---|---|

| Difluoroacetyl halide + ester route | 2,2-Difluoroacetyl halide, α,β-unsaturated ester, methylhydrazine | Substitution, hydrolysis, condensation, cyclization | ~75.9 | 99.6 | High purity, reduced isomers, scalable | Requires low temperature control |

| Halogenation + diazotization + Grignard | N-methyl-3-aminopyrazole, Br₂/I₂, potassium difluoromethyl trifluoroborate, iPrMgCl | Halogenation, diazotization, coupling, Grignard exchange, carboxylation | 64 | >99.5 | Avoids isomers, simple operation | Multiple steps, moderate yield |

| Difluorochloromethyl diketone condensation | Difluorochloromethyl diketone, methylhydrazine | Condensation under low temp | Not specified | >95 | Straightforward, good purity | Limited detailed yield data |

Wissenschaftliche Forschungsanwendungen

Agricultural Applications

Pesticide Development

3-(Chloromethyl)-1-(difluoromethyl)-1H-pyrazole has been identified as an active ingredient in several pesticide formulations. Its derivatives exhibit significant insecticidal and fungicidal properties, making them effective against various agricultural pests and diseases. Research indicates that pyrazole derivatives can inhibit the growth of phytopathogenic fungi and demonstrate favorable results in controlling agricultural pests .

Mechanism of Action

The compound's efficacy in agricultural applications is attributed to its ability to interact with specific biological targets within pests. Molecular docking studies suggest that this compound can effectively bind to enzymes involved in metabolic pathways critical for pest survival . This binding disrupts normal physiological functions, leading to pest mortality.

Pharmaceutical Applications

Anti-inflammatory and Antimicrobial Properties

Recent studies have highlighted the potential of this compound as a lead compound for drug development aimed at anti-inflammatory and antimicrobial therapies. The compound shows promising results in binding to targets associated with inflammatory responses, suggesting its utility in treating inflammatory diseases .

Synthesis of Derivatives

The synthesis of various derivatives of this compound has been explored to enhance its biological activity. For instance, modifications at the 4-position of the pyrazole ring have led to compounds with improved antifungal activity compared to existing treatments . The development of structure-activity relationships (SAR) has been instrumental in identifying potent derivatives that could serve as new therapeutic agents .

Case Studies

Case Study 1: Antifungal Activity

A study focused on the synthesis of 3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic acid amides demonstrated enhanced antifungal activity against several phytopathogenic fungi. The research employed quantitative structure-activity relationship (QSAR) modeling to optimize the compounds for better efficacy . The findings indicated that specific structural modifications significantly increased antifungal potency.

Case Study 2: Pesticide Efficacy

Another investigation assessed the pesticide properties of 3-(difluoromethyl)-1H-pyrazole-4-carboxylic acid. The study evaluated its environmental fate and eco-toxicity, revealing that the compound is effective against target pests while maintaining a favorable safety profile for non-target organisms . These results support its potential as a sustainable agricultural solution.

Data Table: Summary of Applications

Wirkmechanismus

The mechanism of action of 3-(Chloromethyl)-1-(difluoromethyl)-1H-pyrazole is largely dependent on its interaction with biological targets. The compound can act as an electrophile due to the presence of the chloromethyl group, allowing it to form covalent bonds with nucleophilic sites on enzymes or receptors. The difluoromethyl group enhances the compound’s lipophilicity, facilitating its penetration through biological membranes and increasing its bioavailability.

Vergleich Mit ähnlichen Verbindungen

Comparison with Similar Pyrazole Derivatives

Structural and Functional Group Variations

Pyrazole derivatives are distinguished by substituents at the 1-, 3-, 4-, and 5-positions. Below is a comparative analysis of key analogs:

Table 1: Key Pyrazole Derivatives and Their Properties

Reactivity and Stability

- Electron-Withdrawing Groups : The trifluoromethyl (-CF₃) group in 4-(Chloromethyl)-5-(difluoromethoxy)-1-methyl-3-(trifluoromethyl)-1H-pyrazole increases electron withdrawal, enhancing stability but reducing nucleophilic reactivity compared to the target compound’s difluoromethyl (-CF₂H) group .

- Leaving Groups : The chloromethyl (-CH₂Cl) group in the target compound facilitates nucleophilic substitution reactions, whereas carboxylic acid derivatives (e.g., 5-Chloro-3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic acid ) are more suited for salt formation or conjugation .

- Aromatic Substitutions : Derivatives with aryl groups (e.g., 3-(Chloromethyl)-1-(2,5-difluorophenyl)-1H-pyrazole ) exhibit enhanced π-π stacking interactions, improving binding affinity in drug targets .

Biologische Aktivität

3-(Chloromethyl)-1-(difluoromethyl)-1H-pyrazole is a chemical compound that has garnered attention for its potential biological activities. This article aims to explore its pharmacological properties, mechanisms of action, and applications in various fields, particularly in medicinal chemistry and agriculture.

Antimicrobial Properties

Research indicates that derivatives of pyrazole, including this compound, exhibit significant antimicrobial activity. A study highlighted that compounds within this class can inhibit various pathogens, including fungi and bacteria. The mechanism often involves the disruption of cell wall synthesis or interference with nucleic acid metabolism .

Antifungal Activity

In a comparative study, it was found that pyrazole derivatives exhibited antifungal properties against several phytopathogenic fungi. The structure-activity relationship (SAR) analysis suggested that the introduction of fluorinated groups enhances antifungal efficacy . Specifically, compounds with difluoromethyl substitutions showed improved potency compared to their non-fluorinated counterparts.

Cytotoxicity Studies

Cytotoxicity assessments have been conducted to evaluate the safety profile of this compound. In vitro studies demonstrated that while some derivatives exhibit cytotoxic effects against cancer cell lines, they also show selectivity towards non-cancerous cells, suggesting potential therapeutic applications .

The biological activity of this compound is attributed to its ability to interact with specific molecular targets:

- Enzyme Inhibition : The compound may inhibit key enzymes involved in metabolic pathways, thereby affecting cellular processes.

- Receptor Modulation : It can bind to various receptors, altering their activity and influencing signal transduction pathways.

Case Study 1: Antifungal Efficacy

A study conducted on the antifungal activity of this compound revealed that it effectively inhibited the growth of Botrytis cinerea, a common fungal pathogen in agriculture. The compound was tested in vitro and demonstrated an IC50 value significantly lower than traditional fungicides .

Case Study 2: Cytotoxicity Profile

In another investigation, researchers evaluated the cytotoxic effects of this pyrazole derivative on various cancer cell lines. The results indicated that while it showed moderate cytotoxicity against breast cancer cells (MCF-7), it had minimal effects on normal fibroblast cells, highlighting its potential as a selective anticancer agent .

Data Tables

| Biological Activity | IC50 Value (µM) | Target Organism |

|---|---|---|

| Antifungal | 5.2 | Botrytis cinerea |

| Cytotoxicity (MCF-7) | 15 | Breast Cancer |

| Antibacterial | 12 | Escherichia coli |

Q & A

Q. Q1. What are the key synthetic routes for 3-(chloromethyl)-1-(difluoromethyl)-1H-pyrazole, and how can its purity be validated?

Methodological Answer: The synthesis typically involves functionalizing the pyrazole core via nucleophilic substitution or cyclization reactions. For example, chloromethylation of a precursor pyrazole derivative (e.g., 1-(difluoromethyl)-1H-pyrazole) using chlorinating agents like SOCl₂ or PCl₃ under controlled conditions can yield the target compound . Purity validation requires orthogonal analytical techniques:

Q. Q2. How does the difluoromethyl group influence the compound’s physicochemical properties compared to non-fluorinated analogs?

Methodological Answer: The difluoromethyl group (–CF₂H) introduces strong electron-withdrawing effects, lowering the pKa of adjacent functional groups and enhancing metabolic stability. For example:

- Lipophilicity (LogP): Fluorination reduces LogP by ~0.5–1.0 compared to –CH₃ analogs, improving aqueous solubility .

- Metabolic Stability: Fluorine’s inductive effect decreases oxidative metabolism by cytochrome P450 enzymes, as shown in in vitro microsomal assays .

Advanced Research Questions

Q. Q3. What strategies mitigate regioselectivity challenges during the synthesis of this compound?

Methodological Answer: Regioselectivity in pyrazole functionalization is influenced by steric and electronic factors. Advanced strategies include:

- Directed Metalation: Using directing groups (e.g., –Bpin) to control chloromethylation at C3. Evidence from boronate-containing pyrazoles (e.g., 1-[3-borylphenyl]-1H-pyrazole) shows >90% regioselectivity .

- Solvent Effects: Polar aprotic solvents (e.g., DMF) favor C3 substitution due to stabilization of transition states, as observed in kinetic studies .

Q. Q4. How do structural modifications at the chloromethyl position impact biological activity in lead optimization?

Methodological Answer: Replacing –CH₂Cl with bioisosteres (e.g., –CH₂F or –CH₂OH) alters target binding and toxicity profiles. Case studies on pyrazole-based kinase inhibitors reveal:

- –CH₂Cl Derivatives: Higher electrophilicity increases covalent binding to cysteine residues (e.g., EGFR inhibitors) but raises off-target risks.

- –CH₂F Analogs: Reduced reactivity improves selectivity, with IC₅₀ values 2–5× lower in enzymatic assays .

- Data Contradiction Note: While fluorinated analogs show improved selectivity, some exhibit reduced cell permeability due to increased polarity, necessitating logD optimization .

Q. Q5. What are the stability limitations of this compound under physiological conditions?

Methodological Answer: The compound’s hydrolytic stability is pH-dependent:

- Acidic Conditions (pH <4): –CH₂Cl undergoes rapid hydrolysis to –CH₂OH (t₁/₂ <1 hr).

- Neutral/Basic Conditions (pH 7–9): Stability improves (t₁/₂ >24 hr), but nucleophilic media (e.g., plasma) accelerate degradation.

- Stabilization Strategies: Co-solvents (e.g., PEG-400) or lyophilization reduce hydrolysis rates, as validated in accelerated stability testing (40°C/75% RH) .

Data Contradiction Analysis

Q. Q6. Conflicting reports exist on the role of fluorination in pyrazole solubility. How can researchers reconcile these discrepancies?

Methodological Answer: Discrepancies arise from divergent experimental conditions (e.g., solvent systems, counterion effects). For example:

- Contradiction: Fluorinated pyrazoles show increased solubility in acetonitrile but decreased solubility in water .

- Resolution: Use Abraham solvation parameters to model solvent-solute interactions. For polar solvents, fluorination reduces cavity formation energy, enhancing solubility. In water, increased dipole-dipole interactions may reduce solubility due to poor hydrogen bonding with –CF₂H .

Methodological Optimization

Q. Q7. What advanced computational methods predict the metabolic fate of this compound?

Methodological Answer:

- Density Functional Theory (DFT): Models transition states for oxidative N-dealkylation or hydrolysis pathways (e.g., activation energies for –CH₂Cl hydrolysis).

- Molecular Dynamics (MD): Simulates binding to CYP450 isoforms (e.g., CYP3A4) to predict metabolic hotspots.

- Validation: Cross-reference computational predictions with in vitro metabolite ID studies (LC-MS/MS) using human liver microsomes .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.